4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol
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Overview
Description
4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxybenzaldehyde and 1-buten-4-ol.
Reaction Conditions: The key reaction involves the condensation of 3-fluoro-6-methoxybenzaldehyde with 1-buten-4-ol under acidic or basic conditions to form the desired product. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The double bond in the butenol structure can be reduced to form the corresponding saturated alcohol.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-one.
Reduction: Formation of 4-(3-Fluoro-6-methoxyphenyl)-1-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
4-(3-Fluoro-6-methoxyphenyl)-1-buten-4-ol can be compared with other similar compounds, such as:
4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol: This compound has a similar structure but lacks the butenol moiety.
4-(3-Fluoro-6-methoxyphenyl)benzaldehyde: This compound has an aldehyde group instead of the butenol structure.
4-(3-Fluoro-6-methoxyphenyl)thiophenol: This compound contains a thiol group instead of the hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h3,5-7,10,13H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNBRLCJGYIKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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